1-(2-Chloropyrimidin-4-yl)pyrimidine-2,4-dione
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Overview
Description
1-(2-Chloropyrimidin-4-yl)pyrimidine-2,4-dione is a heterocyclic compound that contains two pyrimidine rings, one of which is substituted with a chlorine atom at the second position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyrimidin-4-yl)pyrimidine-2,4-dione typically involves the reaction of 2-chloropyrimidine with pyrimidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyrimidin-4-yl)pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.
Cyclization: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
1-(2-Chloropyrimidin-4-yl)pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyrimidin-4-yl)pyrimidine-2,4-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit DNA polymerase or other enzymes critical for cell proliferation, thereby exhibiting anticancer activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler analog with a single pyrimidine ring substituted with chlorine.
Pyrimidine-2,4-dione: The parent compound without the chlorine substitution.
1-(2-Fluoropyrimidin-4-yl)pyrimidine-2,4-dione: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
1-(2-Chloropyrimidin-4-yl)pyrimidine-2,4-dione is unique due to its dual pyrimidine structure and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine substitution can enhance its ability to interact with biological targets and improve its stability compared to non-halogenated analogs.
Properties
Molecular Formula |
C8H5ClN4O2 |
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Molecular Weight |
224.60 g/mol |
IUPAC Name |
1-(2-chloropyrimidin-4-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H5ClN4O2/c9-7-10-3-1-5(11-7)13-4-2-6(14)12-8(13)15/h1-4H,(H,12,14,15) |
InChI Key |
NXLHOQQUPNGMGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N2C=CC(=O)NC2=O)Cl |
Origin of Product |
United States |
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